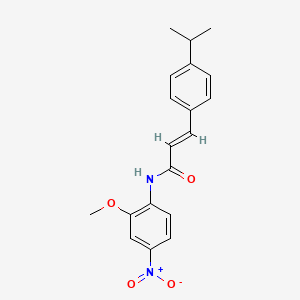![molecular formula C12H25N3O2 B5484861 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide](/img/structure/B5484861.png)
2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide, also known as CPI-1189, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called cannabinoid receptor agonists, which can interact with the endocannabinoid system in the body.
Applications De Recherche Scientifique
2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has also been studied for its potential anti-inflammatory and analgesic effects in animal models of inflammatory bowel disease, arthritis, and neuropathic pain.
Mécanisme D'action
2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide is a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells. When 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide binds to the CB2 receptor, it activates a signaling pathway that leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. This mechanism of action is thought to underlie the neuroprotective and anti-inflammatory effects of 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide.
Biochemical and Physiological Effects:
2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, improve motor function in animal models of Parkinson's disease, and reduce inflammation and pain in animal models of inflammatory bowel disease and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide is that it has been extensively studied in animal models, and its mechanism of action is well-understood. This makes it a useful tool for studying the endocannabinoid system and its role in various diseases. However, one limitation of 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide is that it has not yet been studied extensively in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide. One area of interest is the potential use of 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the potential use of 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide as a treatment for inflammatory bowel disease and other inflammatory conditions. Finally, further studies are needed to determine the safety and efficacy of 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide can be synthesized through a multi-step process that involves the reaction of 1,3-dioxolane with 4-methylpentylamine, followed by the reaction of the resulting compound with 3-bromopropylamine. The final step involves the reaction of the intermediate with hydroxylamine hydrochloride to yield 2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide.
Propriétés
IUPAC Name |
(2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-11(2)6-4-8-15(3)9-5-7-13-12(16)10-14-17/h10-11,17H,4-9H2,1-3H3,(H,13,16)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUUJKQPUILMTP-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCN(C)CCCNC(=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCN(C)CCCNC(=O)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5484782.png)
![5-[(5-bromo-2-methoxybenzyl)amino]-2-chlorobenzoic acid](/img/structure/B5484792.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5484804.png)
![N-(2-fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5484812.png)
![1-(4-fluorophenyl)-4-{1-[(isopropylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5484818.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5484822.png)

![2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5484832.png)
![N,2-dimethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-benzimidazole-4-carboxamide](/img/structure/B5484834.png)
![N-[2-(benzyloxy)ethyl]-3,3-diphenylpropanamide](/img/structure/B5484835.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5484845.png)
![2-(dimethylamino)ethyl 3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B5484862.png)
![6-(3-bromo-2-hydroxy-5-nitrobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5484868.png)
![6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5484879.png)